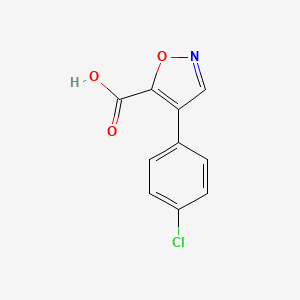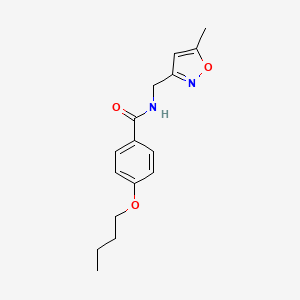
N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide, also known as FM-PMB, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. FM-PMB is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide involves the inhibition of specific enzymes that are involved in the production of beta-amyloid and the growth of cancer cells. N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has been shown to inhibit the activity of enzymes such as beta-secretase and matrix metalloproteinase, which are involved in the production and degradation of beta-amyloid and the growth of cancer cells, respectively.
Biochemical and physiological effects:
N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has been shown to have significant biochemical and physiological effects in scientific research. It has been shown to inhibit the production of beta-amyloid and the growth of cancer cells, as well as to induce apoptosis, or programmed cell death, in cancer cells. N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has several advantages for lab experiments, including its specificity and potency in inhibiting specific enzymes involved in disease development. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to determine the optimal dosage and administration of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide for therapeutic use. Finally, more research is needed to explore the potential of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
Synthesemethoden
N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide can be synthesized using a specific method that involves the reaction of 2-(methylthio)benzoyl chloride with furan-2-carboxaldehyde and pyridine-2-carboxaldehyde. The resulting product is then purified using column chromatography. The synthesis method of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has been studied extensively, and it has been shown to be a reliable and efficient method for producing this compound.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-24-18-10-3-2-9-17(18)19(22)21(14-16-8-6-12-23-16)13-15-7-4-5-11-20-15/h2-12H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVWZMIACZSHDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2376439.png)
![2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2376441.png)

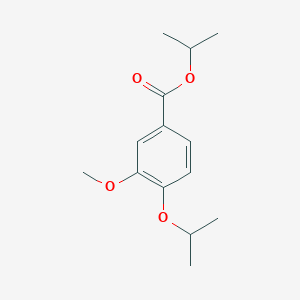
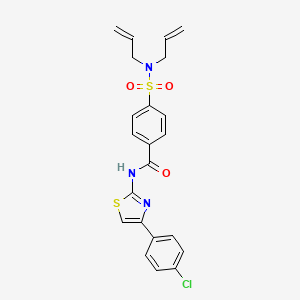
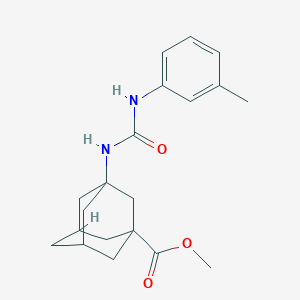


![2,5-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2376453.png)
![N-(4-chlorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2376454.png)
![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide](/img/structure/B2376455.png)
![2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2376456.png)
